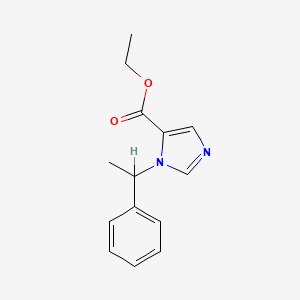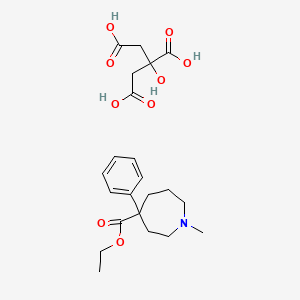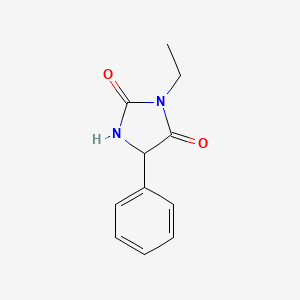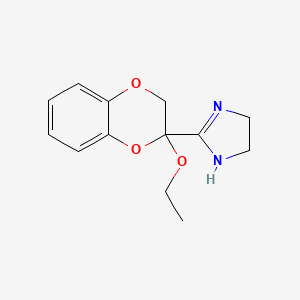
Ethanaminium, N-4-bis4-(diethylamino)phenylmethylene-2,5-cyclohexadien-1-ylidene-N-ethyl-, molybdatephosphate
Übersicht
Beschreibung
Ethanaminium, N-4-bis4-(diethylamino)phenylmethylene-2,5-cyclohexadien-1-ylidene-N-ethyl-, molybdatephosphate is a compound that combines the properties of ethyl violet, a synthetic dye, and phosphomolybdate, a polyoxometalate. Ethyl violet is known for its vibrant color and is commonly used as a pH indicator and biological stain. Phosphomolybdate, on the other hand, is a heteropoly acid with significant applications in catalysis, materials science, and analytical chemistry. The combination of these two compounds results in a unique material with diverse applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl violet, phosphomolybdate typically involves the reaction of ethyl violet with phosphomolybdic acid. The process begins with the preparation of phosphomolybdic acid by condensing phosphate and molybdate ions in an acidic medium to form phosphomolybdic acid (PMA). This is followed by the addition of ethyl violet to the PMA solution under controlled conditions, resulting in the formation of ethyl violet, phosphomolybdate.
Industrial Production Methods
Industrial production of ethyl violet, phosphomolybdate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors to mix ethyl violet and phosphomolybdic acid under optimized conditions to ensure high yield and purity. The resulting product is then purified and dried for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanaminium, N-4-bis4-(diethylamino)phenylmethylene-2,5-cyclohexadien-1-ylidene-N-ethyl-, molybdatephosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation states of molybdenum.
Reduction: It can be reduced to form molybdenum blue, a reduced form of phosphomolybdate.
Substitution: The ethyl groups in ethyl violet can undergo substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium thiosulfate is often used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Higher oxidation states of molybdenum.
Reduction: Molybdenum blue.
Substitution: Substituted ethyl violet derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanaminium, N-4-bis4-(diethylamino)phenylmethylene-2,5-cyclohexadien-1-ylidene-N-ethyl-, molybdatephosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions and as a reagent in analytical chemistry.
Biology: Employed as a biological stain and pH indicator in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and as a component in memory devices and sensors.
Wirkmechanismus
The mechanism of action of ethyl violet, phosphomolybdate involves its interaction with molecular targets through various pathways:
Catalysis: The compound acts as a catalyst by providing active sites for chemical reactions, facilitating the conversion of reactants to products.
Staining: In biological applications, ethyl violet binds to cellular components, allowing for visualization under a microscope.
Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Ethanaminium, N-4-bis4-(diethylamino)phenylmethylene-2,5-cyclohexadien-1-ylidene-N-ethyl-, molybdatephosphate can be compared with other similar compounds such as:
Methyl violet, phosphomolybdate: Similar in structure but with different alkyl groups, leading to variations in properties and applications.
Crystal violet, phosphomolybdate: Another dye-polyoxometalate combination with distinct staining and catalytic properties.
Phosphotungstic acid: A related polyoxometalate with tungsten instead of molybdenum, used in similar applications but with different reactivity and stability.
This compound stands out due to its unique combination of vibrant color and catalytic properties, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
68814-02-8 |
|---|---|
Molekularformel |
C62H87MoN6O8P |
Molekulargewicht |
18657 g/mol |
IUPAC-Name |
[4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;tungsten |
InChI |
InChI=1S/C31H42N3.99W/c1-7-32(8-2)28-19-13-25(14-20-28)31(26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h13-24H,7-12H2,1-6H3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; |
InChI-Schlüssel |
WPLVEMAMCZWBEL-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC.[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W] |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC.[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ethyl violet, phosphomolybdate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















